- Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chlorideSynthetic Communications, 1986, 16(6), 659-65,
Cas no 94-47-3 (Phenethyl benzoate)

Phenethyl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenethyl benzoate
- 2-phenylethyl benzoate
- Benzoic acid,2-phenylethyl ester
- B-PHENYLETHYL BENZOATE
- Benzoic acid, phenethyl ester (7CI, 8CI)
- Phenethyl alcohol, benzoate (6CI)
- Benzylcarbinyl benzoate
- Finsolv SUN
- NSC 24096
- Phenylethyl benzoate
- X-Tend 226
- β-Phenethyl benzoate
- β-Phenylethyl benzoate
-
- Inchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
- Chiave InChI: OSORMYZMWHVFOZ-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 226.09900
- Massa monoisotopica: 226.09938
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 225
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 26.3
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Densità: 1.093 g/mL at 25 °C(lit.)
- Punto di ebollizione: 182 °C12 mm Hg(lit.)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.56(lit.)
- PSA: 26.30000
- LogP: 3.08610
- FEMA: 2860 | PHENETHYL BENZOATE
Phenethyl benzoate Informazioni sulla sicurezza
- WGK Germania:2
- RTECS:DH6288000
Phenethyl benzoate Dati doganali
- CODICE SA:2916310090
- Dati doganali:
Codice doganale cinese:
2916310090Panoramica:
2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Phenethyl benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2893-500G |
Phenethyl Benzoate |
94-47-3 | >98.0%(GC) | 500g |
¥990.00 | 2024-04-15 | |
TRC | P296015-250000mg |
Phenethyl Benzoate |
94-47-3 | 250g |
$184.00 | 2023-05-17 | ||
TRC | P296015-50g |
Phenethyl Benzoate |
94-47-3 | 50g |
$ 50.00 | 2022-06-03 | ||
TRC | P296015-250g |
Phenethyl Benzoate |
94-47-3 | 250g |
$ 150.00 | 2022-06-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-SAMPLE-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 391.53 | 2021-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-K |
Phenethyl benzoate |
94-47-3 | natural, ≥98%, FG | 1KG |
4698.46 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-1KG-K |
Phenethyl benzoate |
94-47-3 | ≥99%, FG | 1KG |
2044.01 | 2021-05-17 | |
TRC | P296015-100000mg |
Phenethyl Benzoate |
94-47-3 | 100g |
$87.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-1kg |
Phenethyl benzoate |
94-47-3 | 98% | 1kg |
¥9163.89 | 2023-11-12 | |
A2B Chem LLC | AI62822-5g |
Benzoic acid, 2-phenylethyl ester |
94-47-3 | >99%(GC) | 5g |
$18.00 | 2024-07-18 |
Phenethyl benzoate Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
1.2 27 h, rt
1.3 Reagents: Water ; cooled
- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum speciesJournal of Organic Chemistry, 2005, 70(4), 1188-1197,
Synthetic Routes 4
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free conditionJournal of Organometallic Chemistry, 2010, 695(8), 1182-1188,
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt
- Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydridesEuropean Journal of Organic Chemistry, 2003, (23), 4611-4617,
Synthetic Routes 8
- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) saltsMonatshefte fuer Chemie, 2002, 133(2), 189-193,
Synthetic Routes 9
Synthetic Routes 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2Journal of Organic Chemistry, 2005, 70(21), 8625-8627,
Synthetic Routes 11
- 1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxanee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7,
Synthetic Routes 12
- Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditionsCatalysis Communications, 2009, 10(14), 1889-1892,
Synthetic Routes 13
- An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-oneBulletin of the Korean Chemical Society, 2004, 25(4), 501-505,
Synthetic Routes 14
- Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditionsGreen Chemistry, 2017, 19(22), 5396-5402,
Synthetic Routes 15
- Chemoselective protocol for O-acylation with a new catalystTrends in Organic Chemistry, 2010, 14, 93-106,
Synthetic Routes 16
1.2 12 h, 75 °C
- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactionsChemistry - A European Journal, 2006, 12(36), 9314-9322,
Synthetic Routes 17
1.2 12 h, 75 °C
- A mild esterification process in phosphonium salt ionic liquidTetrahedron Letters, 2005, 46(21), 3641-3644,
Synthetic Routes 18
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt
1.3 Reagents: Hydrogen peroxide Solvents: Water
1.4 9 h, 100 °C
- Graphite oxide-catalyzed esterification and transesterificationYouji Huaxue, 2013, 33(8), 1839-1846,
Synthetic Routes 19
1.2 Reagents: Ammonium chloride Solvents: Water
- Transesterification catalyzed by iron(III) β-diketonate speciesTetrahedron, 2011, 67(9), 1640-1648,
Synthetic Routes 20
- Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds, United States, , ,
Phenethyl benzoate Raw materials
- Methyl benzoate
- Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Silane, trimethyl(2-phenylethoxy)-
- 1-Propen-2-ol, benzoate
- Benzoic acid
- 2-Phenylethanol
- Methyl 3-aminopropanoate
- Benzoic anhydride
- Benzoyl chloride
Phenethyl benzoate Preparation Products
Phenethyl benzoate Letteratura correlata
-
Fangdong Hu,Jinghui Yang,Ying Xia,Chen Ma,Haiping Xia,Yan Zhang,Jianbo Wang Org. Chem. Front. 2015 2 1450
-
Bernd Herzog,Jochen Giesinger,Volker Settels Photochem. Photobiol. Sci. 2020 19 1636
-
Katarzyna Grubel,Gajendrasingh K. Ingle,Amy L. Fuller,Atta M. Arif,Lisa M. Berreau Dalton Trans. 2011 40 10609
-
4. Reactions of carbonyl compounds in basic solutions. Part 21. The mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates.Keith Bowden,Jane M. Byrne J. Chem. Soc. Perkin Trans. 2 1996 2203
-
Xitao Zhang,Sheng Zhang,Shihong Li,Xiujuan Feng,Yoshinori Yamamoto,Ming Bao Chem. Commun. 2022 58 2670
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